molecular formula C23H24N2O9S B2672068 Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate CAS No. 1051924-49-2

Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate

Cat. No. B2672068
CAS RN: 1051924-49-2
M. Wt: 504.51
InChI Key: LQFVVXQDUQBPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C23H24N2O9S and its molecular weight is 504.51. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Syntheses of Cyclic Hydroxamic Acids and Lactams : Ethyl 2-nitrophenyl oxalate and derivatives are used in catalytic hydrogenations to yield compounds like 4-hydroxy-2,3-dioxo-1,4-benzoxazine. This is a key step in the synthesis of naturally occurring cyclic hydroxamic acids found in Gramineae (Hartenstein & Sicker, 1993).

  • Furan Derivatives Synthesis : The compound is used in synthesizing furan derivatives, notably 6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan and its carboxylic acid variant, employing strong bases like potassium hydroxide (Horaguchi, Narita, & Suzuki, 1983).

Antimicrobial and Biological Activities

  • Antimicrobial Activity of Schiff Bases : The compound, synthesized using the Gewald reaction, has been studied for antimicrobial activity. This includes the creation of various Schiff bases, characterized by IR, NMR, and mass spectral data (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

  • Lignan Conjugates Synthesis for Antimicrobial and Antioxidant Activities : Derivatives of the compound have been synthesized and tested for their antimicrobial and antioxidant activities. Some showed significant antibacterial and antifungal properties (Raghavendra et al., 2016).

Chemical Reactions and Mechanisms

  • Heteroaromatic Decarboxylative Claisen Rearrangement : The compound is involved in decarboxylative Claisen rearrangement reactions, especially when exposed to certain reagents, to yield heteroaromatic products (Craig, King, Kley, & Mountford, 2005).

  • Reactions of 3-OXO-2H-Furan Derivatives : In the study of 3-oxo-2H-furan derivatives, the compound demonstrates various behaviors typical of unsaturated ketones, undergoing transformations with different nucleophiles (Rijke & Boelens, 2010).

properties

IUPAC Name

ethyl 2-[[2-(furan-2-ylmethylamino)acetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S.C2H2O4/c1-3-27-21(25)19-17(14-6-8-15(26-2)9-7-14)13-29-20(19)23-18(24)12-22-11-16-5-4-10-28-16;3-1(4)2(5)6/h4-10,13,22H,3,11-12H2,1-2H3,(H,23,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFVVXQDUQBPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CNCC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.